An In-depth Technical Guide to the Physical Properties of (+)-Camphor-10-sulfonic Acid
An In-depth Technical Guide to the Physical Properties of (+)-Camphor-10-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
(+)-Camphor-10-sulfonic acid (CSA), a chiral organic acid derived from camphor, is a versatile reagent in synthetic chemistry, prized for its role as a resolving agent for chiral amines and other cations, and as a strong acid catalyst in a variety of organic transformations. A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in the pharmaceutical industry where stereochemistry and purity are critical. This guide provides a comprehensive overview of the key physical characteristics of (+)-Camphor-10-sulfonic acid, supported by detailed experimental methodologies.
Core Physical and Chemical Properties
(+)-Camphor-10-sulfonic acid is a colorless, crystalline solid at room temperature.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is stable under normal storage conditions, though it should be protected from moisture.[2][3] It is incompatible with strong oxidizing agents and strong bases.[2][4]
Table 1: General and Physical Properties of (+)-Camphor-10-sulfonic Acid
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O₄S | [2][5][6] |
| Molecular Weight | 232.30 g/mol | [5][7][8] |
| Appearance | White to off-white crystalline powder | [2][4][6] |
| Melting Point | 193 - 202 °C (decomposes) | [2][5][6] |
| Boiling Point | 344.46 °C (rough estimate) | [2] |
| Density | 1.2981 g/cm³ (rough estimate) | [2] |
Chiroptical Properties
As a chiral molecule, the most distinguishing physical property of (+)-Camphor-10-sulfonic acid is its optical activity, its ability to rotate the plane of polarized light. This property is fundamental to its use in the resolution of racemic mixtures. The specific rotation is a standardized measure of this ability.
Table 2: Optical Properties of Camphor-10-sulfonic Acid Enantiomers
| Enantiomer | Specific Rotation ([α]) | Conditions | References |
| (+)-Camphor-10-sulfonic acid | +19.9° to +23° | c = 2 to 20 in H₂O at 20°C | [5][6][9] |
| (-)-Camphor-10-sulfonic acid | -21° | c = 2 in H₂O at 20°C | [10][11] |
Acidity and Solubility
(+)-Camphor-10-sulfonic acid is a relatively strong acid, a property that underpins its utility as a catalyst. Its solubility profile is crucial for its application in various reaction media.
Table 3: Acidity and Solubility of (+)-Camphor-10-sulfonic Acid
| Property | Value/Description | References |
| pKa | 1.17 ± 0.50 (Predicted) | [2] |
| pH | 0.3 (200 g/L in H₂O) | [12][13] |
| Water Solubility | Soluble | [1][2] |
| Other Solvents | Moderately soluble in chloroform. Insoluble in ether. Slightly soluble in glacial acetic acid and ethyl acetate. | [2][4] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and purity assessment of (+)-Camphor-10-sulfonic acid.
Table 4: Spectroscopic Data References for (+)-Camphor-10-sulfonic Acid
| Spectroscopic Technique | Availability | References |
| ¹H NMR | Spectrum available | [14][15] |
| ¹³C NMR | Spectrum available | [14][15] |
| IR | Spectrum available | [14][16] |
| Mass Spectrometry | Data available | [17] |
Experimental Protocols
The following sections outline the generalized experimental procedures for determining the key physical properties of (+)-Camphor-10-sulfonic acid.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.
Methodology:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[1][4]
Specific Rotation Measurement
Specific rotation is determined using a polarimeter, an instrument that measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.
Methodology:
-
A solution of (+)-Camphor-10-sulfonic acid of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).
-
The polarimeter tube of a known length (l, in decimeters) is filled with the solution, ensuring no air bubbles are present.
-
A blank reading is taken with the pure solvent in the polarimeter tube.
-
The tube containing the sample solution is then placed in the polarimeter.
-
The analyzer is rotated until the light intensity is at a minimum or a uniform field of view is achieved, and the observed angle of rotation (α) is recorded.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[8][18]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as it is titrated with a strong base.
Methodology:
-
A solution of (+)-Camphor-10-sulfonic acid of known concentration is prepared in water.
-
A calibrated pH meter is used to monitor the pH of the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[2][9]
Solubility Determination
A qualitative assessment of solubility in various solvents provides insight into the polarity and potential applications of the compound.
Methodology:
-
A small, measured amount of (+)-Camphor-10-sulfonic acid (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent to be tested (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period.
-
The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is classified as insoluble or sparingly soluble.[19][20]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., D₂O, CDCl₃) and placing it in an NMR tube. The spectrum provides detailed information about the molecular structure.[21][22]
Infrared (IR) Spectroscopy: An IR spectrum can be obtained by preparing a KBr pellet containing a small amount of the solid sample or by depositing a thin film of the sample on a salt plate from a solution. The spectrum reveals the presence of specific functional groups.[7][14]
UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum is recorded by dissolving the sample in a UV-transparent solvent and placing the solution in a cuvette. The spectrum provides information about conjugated systems within the molecule.[11][15]
Logical Relationships of Physical Properties
The physical properties of (+)-Camphor-10-sulfonic acid are interconnected and influence its behavior and application. The following diagram illustrates these relationships.
Caption: Interrelation of Physical Properties and Their Determination.
References
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- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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- 4. chem.ucalgary.ca [chem.ucalgary.ca]
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- 6. pennwest.edu [pennwest.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. scribd.com [scribd.com]
- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. ej-eng.org [ej-eng.org]
- 12. amherst.edu [amherst.edu]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. longdom.org [longdom.org]
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